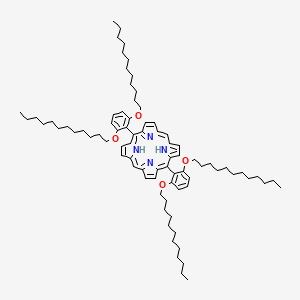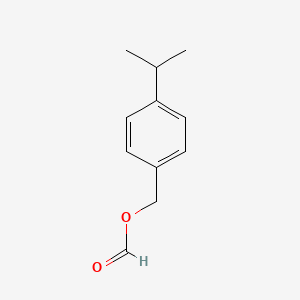
p-Isopropylbenzyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Isopropylbenzyl formate: is an organic compound with the chemical formula C11H14O2 . It is a formate ester derived from p-isopropylbenzyl alcohol and formic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Isopropylbenzyl formate can be synthesized through the esterification of p-isopropylbenzyl alcohol with formic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Isopropylbenzyl formate can undergo oxidation reactions to form p-isopropylbenzaldehyde and formic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to p-isopropylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: p-Isopropylbenzaldehyde, formic acid.
Reduction: p-Isopropylbenzyl alcohol.
Substitution: Various substituted p-isopropylbenzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Fragrance Compounds: p-Isopropylbenzyl formate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant aroma.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies to understand the metabolic pathways of ester compounds in biological systems.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry:
Fragrance Industry: Widely used in the formulation of perfumes, colognes, and other scented products.
Flavor Industry: Occasionally used as a flavoring agent in food products.
Mechanism of Action
Ester Hydrolysis: p-Isopropylbenzyl formate can undergo hydrolysis in the presence of water and enzymes such as esterases, resulting in the formation of p-isopropylbenzyl alcohol and formic acid.
Molecular Targets and Pathways: The hydrolysis products can interact with various biological pathways, including metabolic pathways involving alcohols and carboxylic acids.
Comparison with Similar Compounds
Benzyl formate: Similar in structure but lacks the isopropyl group. Used in fragrances and flavorings.
p-Isopropylbenzyl alcohol: The alcohol precursor to p-isopropylbenzyl formate. Used in organic synthesis.
p-Isopropylbenzaldehyde: An oxidation product of this compound. Used in the synthesis of fragrances and other organic compounds.
Uniqueness:
Aroma: this compound has a unique aroma that makes it particularly valuable in the fragrance industry.
Reactivity: The presence of the isopropyl group influences its reactivity compared to other benzyl formates, making it suitable for specific synthetic applications.
Properties
CAS No. |
67634-21-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)methyl formate |
InChI |
InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UZFIDCCOGFHAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



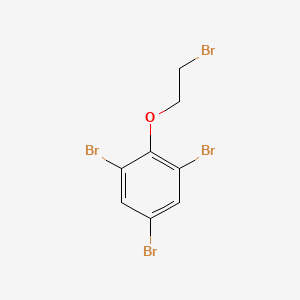

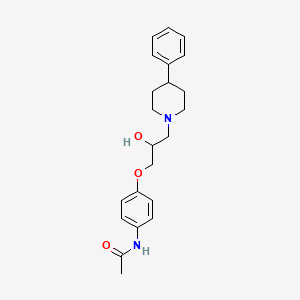

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
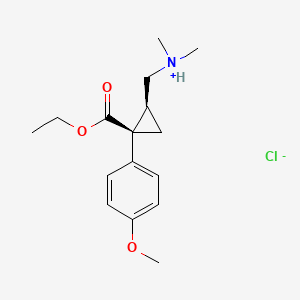
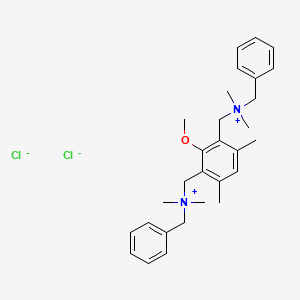
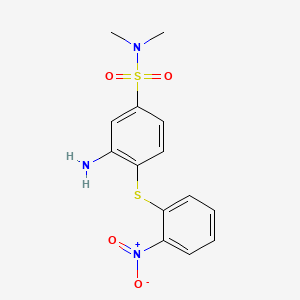
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
